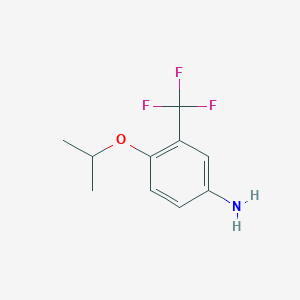![molecular formula C17H25FN2O3S B2728484 N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide CAS No. 1421477-32-8](/img/structure/B2728484.png)
N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide” is a complex organic compound. It contains a fluorophenyl group, a pyrrolidinone group, a propyl linker, and a butane-1-sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidinone ring, the fluorophenyl group, and the butane-1-sulfonamide group. The fluorine atom in the fluorophenyl group would be expected to have a significant impact on the compound’s chemical properties, due to the high electronegativity of fluorine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, which could in turn affect its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
The research on N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide and its derivatives highlights their potential in antimicrobial and antifungal applications. For instance, a study focused on the synthesis of novel functionalized N-sulfonates, including N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, demonstrating a range of antimicrobial activities. Among these compounds, specific sulfonate derivatives showed high activity against Gram-positive and Gram-negative bacteria, as well as tested fungi, suggesting a promising avenue for developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Catalytic Applications
The compound and related structures have been explored for their catalytic capabilities, particularly in cross-coupling reactions. Research demonstrates their utility in synthesizing N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides via catalyzed reactions, offering pathways to create a wide array of sulfonamides with potential biological and chemical applications (Han, 2010).
Drug Metabolism
In the context of drug metabolism, biocatalysis presents a novel approach to producing mammalian metabolites of biaryl-bis-sulfonamide compounds. Using microbial systems, researchers have generated and isolated several mammalian metabolites of compounds structurally related to N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, facilitating the study of their pharmacokinetics and metabolism. This innovative method supports the detailed characterization of drug metabolites and aids in clinical investigations, underscoring the potential of using biocatalysis in drug development processes (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Material Science Applications
In material science, derivatives of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide have been employed in the synthesis of sulfonated block copolymers for fuel-cell applications. These copolymers exhibit desirable properties such as high proton conductivity and mechanical strength, making them suitable for use in fuel cells. The research into these materials demonstrates their potential to enhance the efficiency and durability of fuel-cell membranes, contributing to the development of renewable energy technologies (Bae, Miyatake, & Watanabe, 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3S/c1-2-3-10-24(22,23)19-13-16(20-9-5-8-17(20)21)12-14-6-4-7-15(18)11-14/h4,6-7,11,16,19H,2-3,5,8-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBBVRBZOOOCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC(CC1=CC(=CC=C1)F)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)butane-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

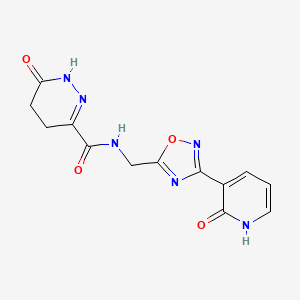
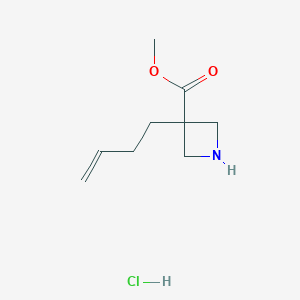
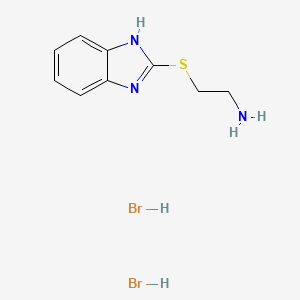
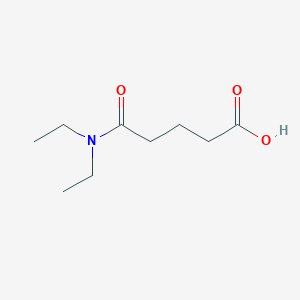
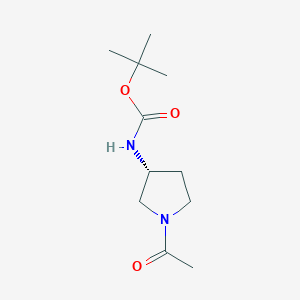
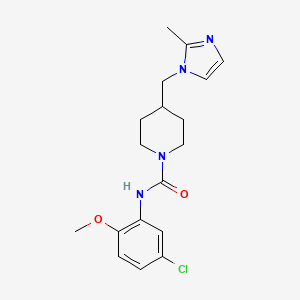
![5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2728413.png)
![3,5-Dimethyl-4-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)isoxazole](/img/structure/B2728414.png)
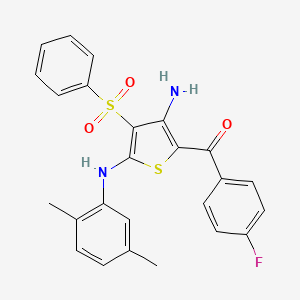
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2728417.png)
![N-(2-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2728419.png)
![6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B2728420.png)
![3-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2728422.png)
